N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C12H18N2O2 It is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a dimethyl-ethane-1,2-diamine group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of benzo[1,3]dioxole derivatives with dimethyl-ethane-1,2-diamine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the palladium-catalyzed C-N cross-coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the dimethyl-ethane-1,2-diamine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diamine derivatives.
Scientific Research Applications
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar anticancer activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit potent growth inhibition properties against various cancer cell lines.
Uniqueness
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific combination of the benzo[1,3]dioxole and dimethyl-ethane-1,2-diamine groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds.
Biological Activity
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine is a compound with the chemical formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.29 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and reviews.
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₈N₂O₂ |
Molecular Weight | 222.29 g/mol |
CAS Number | 500566-88-1 |
MDL Number | MFCD07364930 |
Hazard Classification | Irritant |
Anticancer Properties
Research indicates that derivatives of N,N-dimethyl-ethane-1,2-diamine exhibit significant anticancer properties. In a study evaluating the cytotoxicity of various compounds, one derivative demonstrated potent activity against MDA-MB 468 breast cancer cells, highlighting its potential as an anticancer agent .
The mechanism by which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the dioxole moiety may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Inhibition Studies
In vitro studies have shown that certain derivatives possess inhibitory effects on specific enzymes related to bacterial resistance. For instance, compounds similar to this compound have been characterized as effective inhibitors against β-lactamases, which are enzymes produced by bacteria to confer resistance against β-lactam antibiotics .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results indicated a strong correlation between structure and activity, with certain modifications leading to enhanced selectivity towards cancerous cells while minimizing toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that can effectively target tumors without harming healthy tissues.
Study 1: Cytotoxic Evaluation
In a comparative study on the cytotoxicity of various compounds derived from N,N-dimethyl-ethane-1,2-diamine, it was found that specific analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compound in this series was identified as having an IC50 value significantly lower than that of standard chemotherapeutic agents used in clinical settings .
Study 2: Antibacterial Activity
Another study assessed the antibacterial properties of this compound against clinically relevant strains of bacteria. The compound demonstrated promising activity with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13H,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHQJIHQMUDTEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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